

"S07-2010" solubility in DMSO and other solvents

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Compound of Interest

Compound Name: S07-2010

Cat. No.: B15611195

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Application Notes and Protocols for S07-2010

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **S07-2010**, a potent pan-AKR1C inhibitor, in various solvents, with a focus on Dimethyl Sulfoxide (DMSO). The provided protocols and diagrams are intended to guide researchers in the effective handling and application of this compound in a laboratory setting.

Compound Information:

- Product Name: **S07-2010**
- Chemical Name: 7-(2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one[1]
- CAS Number: 1223194-71-5[2][3][4]
- Molecular Formula: C₁₉H₂₁N₃O₃S[1]
- Molecular Weight: 371.46 g/mol [1]

Solubility Data

The solubility of **S07-2010** has been determined in various solvents. DMSO is a commonly used solvent for creating stock solutions of this compound for in vitro and in vivo studies.

Table 1: Quantitative Solubility of **S07-2010**

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	41.67	112.18	Requires sonication and warming to 60°C for complete dissolution. [2]
DMSO	≥ 2.08	≥ 5.60	Clear solution obtained. [3] [5]

Note: The significant difference in reported DMSO solubility may be attributed to variations in experimental conditions, such as the purity of the compound and solvent, temperature, and dissolution method. It is recommended to start with a lower concentration and gradually increase it to determine the optimal solubility for your specific application.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration **S07-2010** Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution of **S07-2010** for subsequent dilution in aqueous media for cell-based assays.

Materials:

- **S07-2010** powder
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes or vials

- Calibrated analytical balance
- Vortex mixer
- Water bath or heat block capable of maintaining 60°C
- Ultrasonic bath

Procedure:

- Weighing: Accurately weigh the desired amount of **S07-2010** powder using a calibrated analytical balance in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 41.67 mg/mL).
- Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
- Heating: Place the tube in a water bath or on a heat block set to 60°C for 10-15 minutes. Intermittently vortex the solution during heating.
- Sonication: Transfer the tube to an ultrasonic bath and sonicate for 15-30 minutes, or until the solution is clear and all particulate matter is dissolved.
- Sterilization (Optional): If required for sterile applications, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[3]

Protocol 2: Preparation of S07-2010 for In Vivo Studies

This protocol outlines the preparation of a formulation suitable for animal studies, using DMSO as a co-solvent.

Materials:

- **S07-2010** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

Procedure:

This procedure describes the preparation of a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to solubilize **S07-2010** at ≥ 2.08 mg/mL.

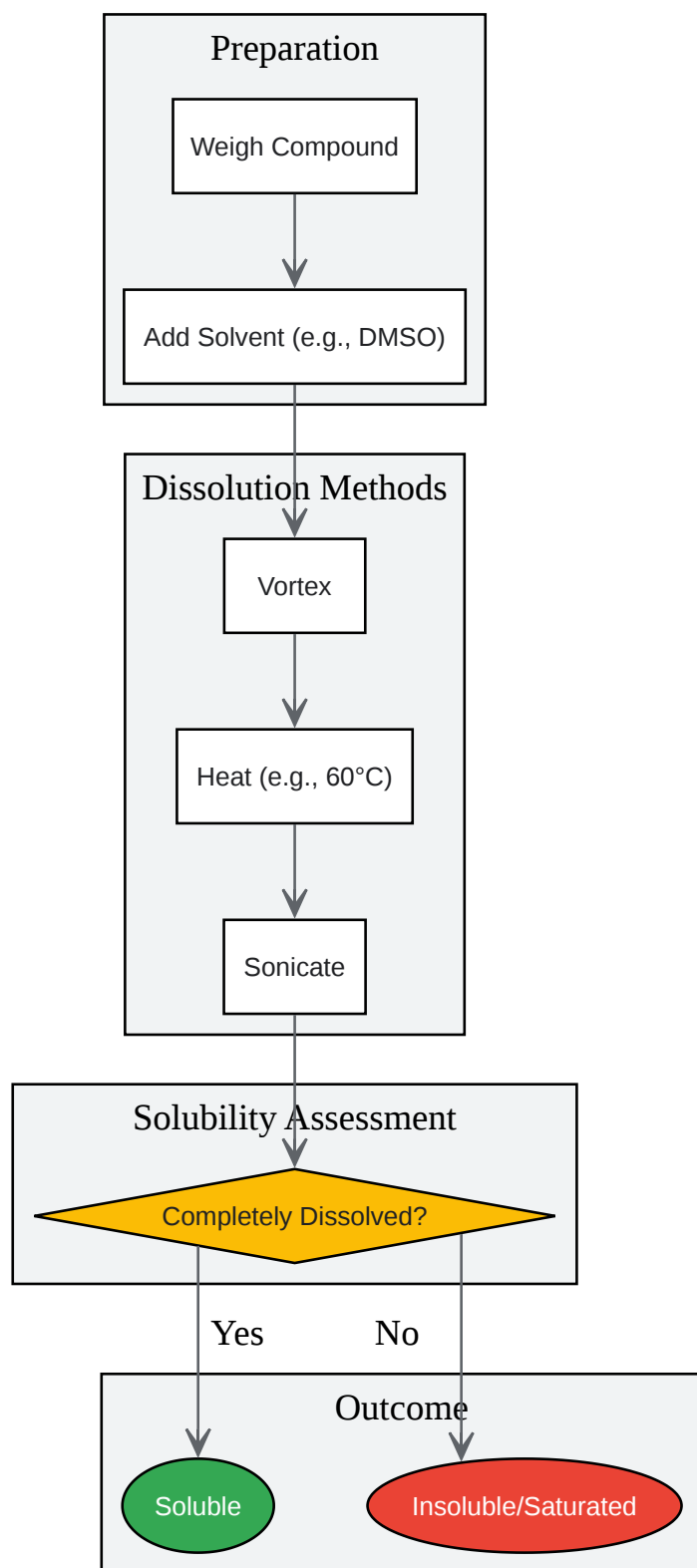
[3]

- Prepare **S07-2010** in DMSO: Prepare a concentrated stock solution of **S07-2010** in DMSO (e.g., 20.8 mg/mL) following Protocol 1.
- Co-solvent Mixture: In a sterile tube, add the required volume of the **S07-2010** DMSO stock solution.
- Add PEG300: Add the appropriate volume of PEG300 to the tube and mix thoroughly by vortexing.
- Add Tween-80: Add the required volume of Tween-80 and vortex until the solution is homogeneous.
- Add Saline: Add the final volume of saline and vortex thoroughly to ensure a uniform solution.
- Administration: The resulting solution can be used for administration in animal models. It is recommended to prepare this formulation fresh before each use.

Visualized Workflows and Pathways

S07-2010 Solubility Assessment Workflow

The following diagram illustrates a logical workflow for determining the solubility of a research compound like **S07-2010**.

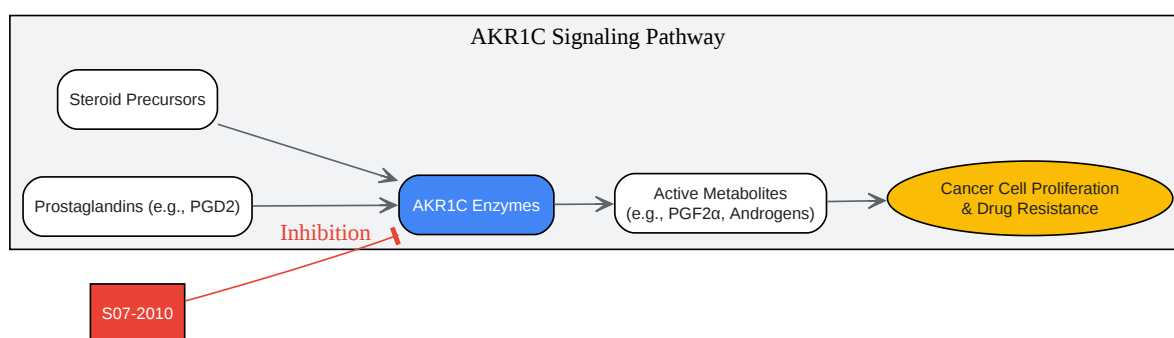


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Caption: A workflow for determining compound solubility.

S07-2010 Mechanism of Action: Inhibition of AKR1C Signaling

S07-2010 is a pan-inhibitor of the aldo-keto reductase family 1 member C (AKR1C) enzymes. [3] These enzymes are involved in the metabolism of steroids and prostaglandins, which can contribute to cancer cell proliferation and drug resistance. The diagram below illustrates the inhibitory action of **S07-2010** on this pathway.



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Caption: Inhibition of the AKR1C pathway by **S07-2010**.

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